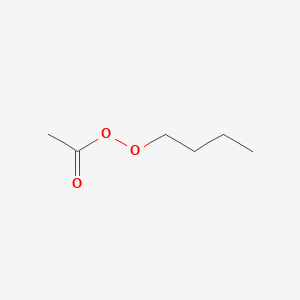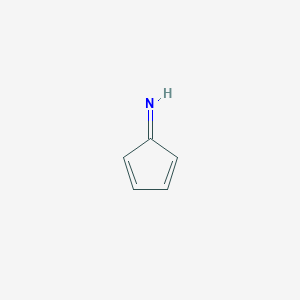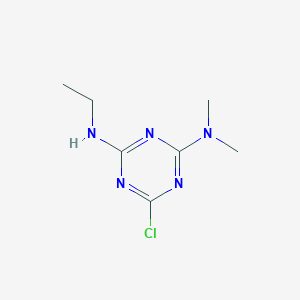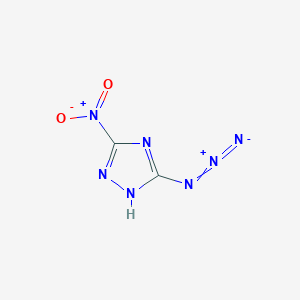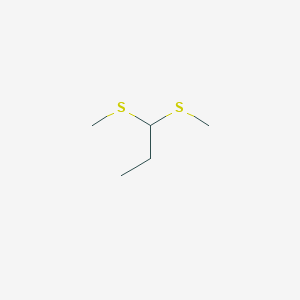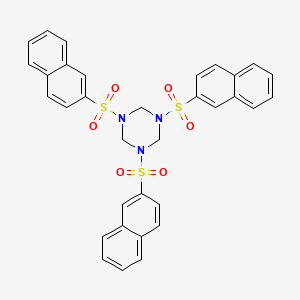
1,3,5-Triazine, hexahydro-1,3,5-tris(2-naphthalenylsulfonyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-Triazine, hexahydro-1,3,5-tris(2-naphthalenylsulfonyl)- is a heterocyclic compound belonging to the class of hexahydro-1,3,5-triazines These compounds are characterized by a six-membered ring containing three nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Triazine, hexahydro-1,3,5-tris(2-naphthalenylsulfonyl)- typically involves the condensation of primary amines with formaldehyde. The general reaction can be represented as follows: [ 3 \text{RCHO} + 3 \text{NH}_3 \rightarrow (\text{RCHNH})_3 + 3 \text{H}_2\text{O} ] In this case, the primary amine would be 2-naphthalenylsulfonylamine, and the reaction is carried out under controlled conditions to ensure the formation of the desired hexahydro-1,3,5-triazine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
1,3,5-Triazine, hexahydro-1,3,5-tris(2-naphthalenylsulfonyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The sulfonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .
Applications De Recherche Scientifique
1,3,5-Triazine, hexahydro-1,3,5-tris(2-naphthalenylsulfonyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of polymers and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of 1,3,5-Triazine, hexahydro-1,3,5-tris(2-naphthalenylsulfonyl)- involves its interaction with molecular targets through its sulfonyl groups. These groups can form strong bonds with metal ions and other electrophilic species, facilitating various chemical reactions. The compound’s ability to act as a ligand allows it to participate in coordination chemistry, influencing the reactivity and stability of metal complexes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexahydro-1,3,5-triazine: The parent compound without the naphthalenylsulfonyl groups.
1,3,5-Triazine, hexahydro-1,3,5-trimethyl-: A derivative with methyl groups instead of naphthalenylsulfonyl groups.
Hexahydro-1,3,5-tris(2-hydroxyethyl)-s-triazine: A similar compound with hydroxyethyl groups.
Uniqueness
These groups enhance the compound’s ability to form stable complexes and participate in various chemical reactions, making it valuable in both research and industrial applications .
Propriétés
Numéro CAS |
56221-25-1 |
|---|---|
Formule moléculaire |
C33H27N3O6S3 |
Poids moléculaire |
657.8 g/mol |
Nom IUPAC |
1,3,5-tris(naphthalen-2-ylsulfonyl)-1,3,5-triazinane |
InChI |
InChI=1S/C33H27N3O6S3/c37-43(38,31-16-13-25-7-1-4-10-28(25)19-31)34-22-35(44(39,40)32-17-14-26-8-2-5-11-29(26)20-32)24-36(23-34)45(41,42)33-18-15-27-9-3-6-12-30(27)21-33/h1-21H,22-24H2 |
Clé InChI |
WCRHMAPGTDMALG-UHFFFAOYSA-N |
SMILES canonique |
C1N(CN(CN1S(=O)(=O)C2=CC3=CC=CC=C3C=C2)S(=O)(=O)C4=CC5=CC=CC=C5C=C4)S(=O)(=O)C6=CC7=CC=CC=C7C=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


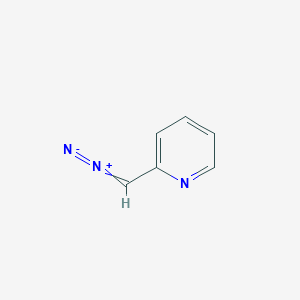
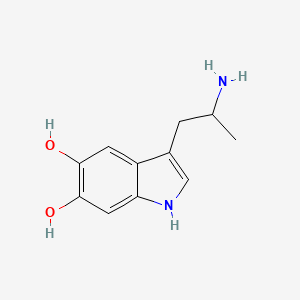
![Benzene, 1,1'-[(cyclohexylmethylene)bis(thio)]bis-](/img/structure/B14636357.png)
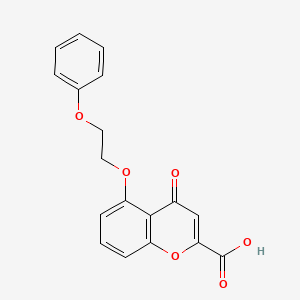

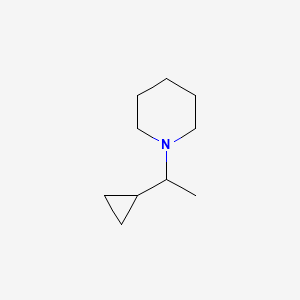
![4-Chloro-N-[4-fluoro-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B14636389.png)

![[(4-Methyl-4-phenylpentan-2-ylidene)amino]urea](/img/structure/B14636410.png)
